3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
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Overview
Description
3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethylphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the propan-1-ol moiety: This can be done through a substitution reaction, where a suitable leaving group is replaced by the propan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-1-ol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at various points in the molecule, potentially converting nitro groups to amines or reducing double bonds.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, the compound’s pyrazolo[3,4-d]pyrimidine core is of interest due to its potential interactions with biological targets, such as enzymes or receptors. This makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it may have activity against certain diseases, possibly acting as an inhibitor of specific enzymes or signaling pathways.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol: Similar structure with an ethanol moiety instead of propan-1-ol.
3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)butan-1-ol: Similar structure with a butan-1-ol moiety instead of propan-1-ol.
Uniqueness
The uniqueness of 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol lies in its specific combination of functional groups and its potential biological activity. The presence of the propan-1-ol moiety may confer unique properties in terms of solubility, reactivity, and biological interactions compared to its analogs.
Biological Activity
The compound 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic molecule that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and kinase inhibition.
Structural Characteristics
This compound features a pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its biological profile. The notable structural elements include:
- Amino groups : Contributing to its reactivity and interaction with biological targets.
- Hydroxyl groups : Potentially influencing pharmacokinetics and solubility.
- Dimethylphenyl substituent : Enhancing lipophilicity which may affect membrane permeability.
Biological Activity Overview
Research indicates that compounds within this structural class exhibit a range of biological activities:
Activity Type | Description |
---|---|
Anticancer Activity | Inhibition of cancer cell proliferation and induction of apoptosis. |
Kinase Inhibition | Targeting specific kinases involved in cancer signaling pathways. |
Anti-inflammatory Effects | Potential modulation of inflammatory responses through various pathways. |
Anticancer Properties
A study focusing on 1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated that several synthesized compounds exhibited potent anti-proliferative activities against human cancer cell lines, notably A549 (lung cancer) and HCT-116 (colon cancer). For instance:
- Compound 12b showed IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells, indicating significant cytotoxicity .
The mechanism by which these compounds exert their anticancer effects often involves:
- EGFR Inhibition : Many derivatives act as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in many cancers due to their role in promoting cell proliferation. For example, compound 12b displayed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
Apoptotic Induction
Flow cytometric analyses revealed that certain derivatives can induce apoptosis by increasing the BAX/Bcl-2 ratio significantly (8.8-fold), leading to cell cycle arrest at the S and G2/M phases .
Pharmacokinetic Considerations
The structural features of this compound suggest favorable pharmacokinetic properties:
- Lipophilicity : The dimethylphenyl group enhances absorption and distribution.
- Hydrophilicity from Hydroxyl Groups : May improve solubility and bioavailability.
Properties
IUPAC Name |
3-[[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15-9-10-17(13-16(15)2)25-20-19-14-24-28(18-7-4-3-5-8-18)21(19)27-22(26-20)23-11-6-12-29/h3-5,7-10,13-14,29H,6,11-12H2,1-2H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIKNCNWNZFIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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